2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyethyl group attached to a dihydroquinazolinone core.
Preparation Methods
The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one typically involves several steps. One common synthetic route includes the reaction of an appropriate quinazolinone precursor with a hydroxyethylating agent under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.
Substitution: Substitution reactions can occur at different positions on the quinazolinone ring, often using halogenating agents or nucleophiles under specific conditions.
Scientific Research Applications
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures may exhibit different reactivity and applications.
This compound stands out due to its unique combination of a hydroxyethyl group and a dihydroquinazolinone core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
129893-49-8 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.202 |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1 |
InChI Key |
BMBSGGZMJQTQSO-ZCFIWIBFSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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